1,2-Dipalmitoyl-sn-glycerol
1,2-Dipalmitoyl-sn-glycerol
1,2-dipalmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both acyl groups are specified as palmitoyl (hexadecanoyl). It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dipalmitoylglycerol.
DG(16:0/16:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Dipalmitoyl-sn-glycerol has been reported in Sciadopitys verticillata with data available.
DG(16:0/16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
DG(16:0/16:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Dipalmitoyl-sn-glycerol has been reported in Sciadopitys verticillata with data available.
DG(16:0/16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
30334-71-5
VCID:
VC21139885
InChI:
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1
SMILES:
Array
Molecular Formula:
C35H68O5
Molecular Weight:
568.9 g/mol
1,2-Dipalmitoyl-sn-glycerol
CAS No.: 30334-71-5
Cat. No.: VC21139885
Molecular Formula: C35H68O5
Molecular Weight: 568.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2-dipalmitoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which both acyl groups are specified as palmitoyl (hexadecanoyl). It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dipalmitoylglycerol. DG(16:0/16:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 1,2-Dipalmitoyl-sn-glycerol has been reported in Sciadopitys verticillata with data available. DG(16:0/16:0/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 30334-71-5 |
| Molecular Formula | C35H68O5 |
| Molecular Weight | 568.9 g/mol |
| IUPAC Name | [(2S)-2-hexadecanoyloxy-3-hydroxypropyl] hexadecanoate |
| Standard InChI | InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1 |
| Standard InChI Key | JEJLGIQLPYYGEE-XIFFEERXSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |
| Appearance | Assay:≥95%A crystalline solid |
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